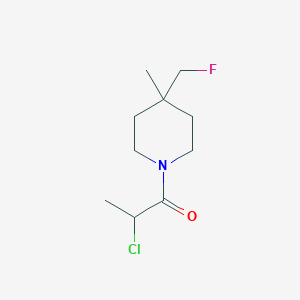

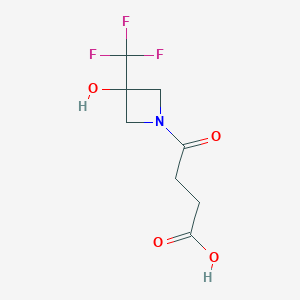

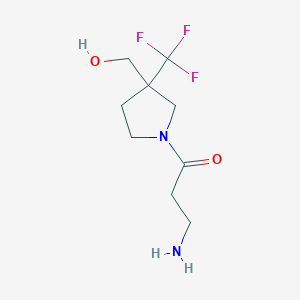

![molecular formula C11H16ClN3O2 B1477423 2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one CAS No. 2098089-29-1](/img/structure/B1477423.png)

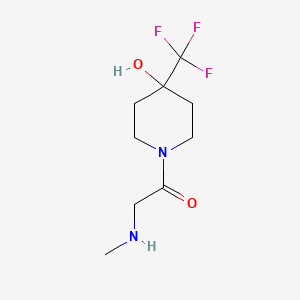

2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Synthetic Pathways : The research on related compounds often focuses on synthetic pathways to create derivatives of pyrazole and pyrazine compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into various derivatives including 1,6-diazanaphthalene and pyrano-[2,3-c]pyrazole, showcasing the versatility of these compounds in synthesizing structurally diverse molecules (Harb et al., 1989).

Antimicrobial Activity : Some derivatives of pyrazole and pyrazine have been studied for their antimicrobial activity. For instance, microwave-assisted synthesis of substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones showed significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Ashok et al., 2017).

Chemical Transformations : The compound's related research also includes studies on chemical transformations, such as the acid-catalyzed reactions of 3-(hydroxymethyl) pyrazolo[1,5-a] pyridines, resulting in the formation of bis(pyrazolo[1,5-a] pyrid-3-yl) methanes, which demonstrates the reactivity of similar compounds under different conditions (Miki et al., 2009).

Diverse Library Generation : Research into generating structurally diverse libraries of compounds from precursors like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride shows the potential for synthesizing a wide range of compounds with various biological and chemical properties (Roman, 2013).

Mécanisme D'action

Target of Action

The primary target of this compound is the core protein of Hepatitis B Virus (HBV) . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the core protein, leading to conformational changes that disrupt the viral life cycle .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein . This interaction leads to changes in the protein’s conformation, disrupting the assembly and disassembly of the viral capsid, which is essential for the replication of the virus .

Pharmacokinetics

While the acyclic form of the compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, the cyclic form showed improved plasma exposure . This suggests that the cyclic form could potentially be used as a prodrug for the acyclic beta-amidomethyl-vinyl sulfone warhead .

Result of Action

The compound’s action results in the inhibition of HBV DNA viral load . This is achieved through the modulation of the core protein, which disrupts the viral life cycle and prevents the replication of the virus .

Propriétés

IUPAC Name |

2-chloro-1-[2-(hydroxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2/c1-7-4-15-10(3-9(6-16)13-15)5-14(7)11(17)8(2)12/h3,7-8,16H,4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVRVAONZQFTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC(=N2)CO)CN1C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

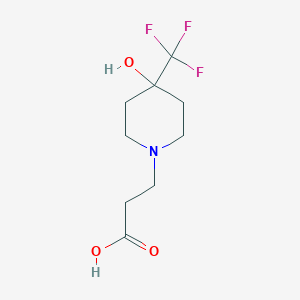

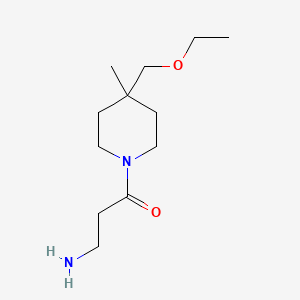

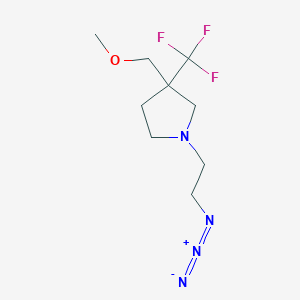

![1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477357.png)